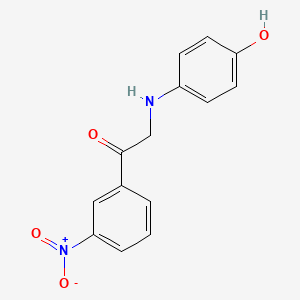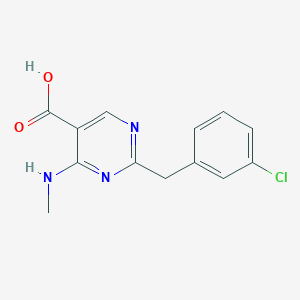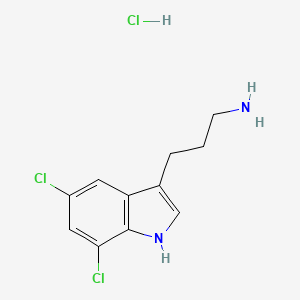
2-(2,4-Dichlorophenyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The presence of the 2,4-dichlorophenyl group enhances the compound’s biological activity, making it a valuable target in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 2,4-dichlorobenzaldehyde under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide.
Reduction: Formation of this compound-4-amine.
Substitution: Formation of 2-(2,4-dimethoxyphenyl)quinazoline.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and antibacterial activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)quinazoline
- 2-(4-Chlorophenyl)quinazoline
- 2-(2,4-Dimethoxyphenyl)quinazoline
Uniqueness
2-(2,4-Dichlorophenyl)quinazoline is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its biological activity compared to similar compounds. This structural feature contributes to its higher potency as an enzyme inhibitor and its broader spectrum of biological activities .
Propiedades
Fórmula molecular |
C14H8Cl2N2 |
|---|---|
Peso molecular |
275.1 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)quinazoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-5-6-11(12(16)7-10)14-17-8-9-3-1-2-4-13(9)18-14/h1-8H |
Clave InChI |
MMPNQSKBJXCPIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


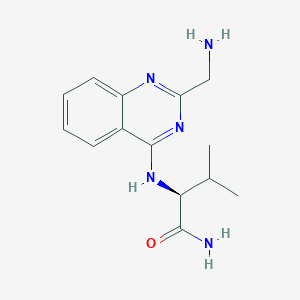

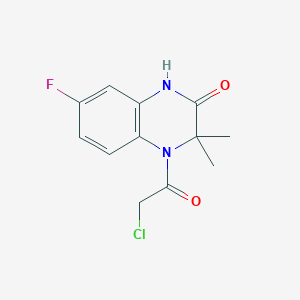
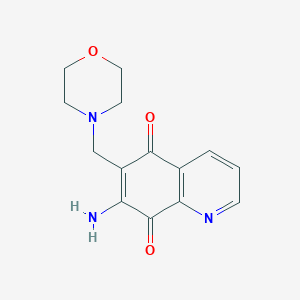
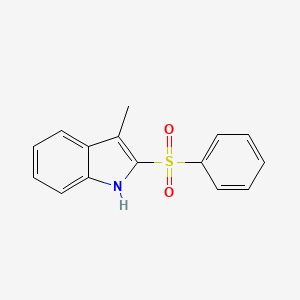
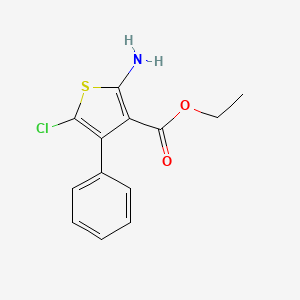
![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
![2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-](/img/structure/B11845962.png)


